N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide
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Overview
Description
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide, commonly referred to as NCPC, is a novel compound that has been studied extensively in recent years. NCPC has been found to have a wide range of applications, from its use in scientific research to its potential as a therapeutic agent.
Scientific Research Applications
Herbicidal Activity
The benzamide class of compounds, including derivatives similar to N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide, has been explored for its herbicidal properties. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has shown effectiveness against annual and perennial grasses, suggesting potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Anticancer Activity
Another significant application of benzamide derivatives is in the field of oncology. Alkylating benzamides have shown selective cytotoxicity against melanotic melanoma, used for targeted drug delivery in cancer therapy. These derivatives have demonstrated enhanced efficacy in melanoma cells by facilitating selective delivery of cytostatics (Markus Wolf et al., 2004).
Molecular Hybridization for Anticancer Activity
Molecular hybridization approaches have led to the synthesis of benzamide derivatives with significant in vitro anticancer activity. These compounds, evaluated by NCI-60 on various cancer cell lines, have shown promising activity, especially against specific human cancer cell lines, indicating their potential in anticancer drug development (N. Rasal, R. Sonawane, S. Jagtap, 2020).
Material Science Applications
In material science, benzamide derivatives have been utilized to develop thermal responsive materials. For instance, an aryl-substituted pyrrole derivative demonstrated controllable fluorescence in solid state, offering potential applications in temperature monitoring devices (Tianyu Han et al., 2013).
Antimicrobial and Antioxidant Activities
Benzamide conjugates have also been synthesized for their antimicrobial and antioxidant properties. These compounds have shown promising activity against various microorganisms and exhibited significant radical scavenging and ferrous ion chelating activity, highlighting their potential in biologically active compound development (M. A. Sindhe et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c1-14-15(2)25(13-16-8-4-3-5-9-16)20(18(14)12-23)24-21(26)17-10-6-7-11-19(17)22/h3-11H,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOYXMKUYYKUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide |
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